(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390789
InChI: InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1
SMILES:
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol

(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane

CAS No.:

Cat. No.: VC20390789

Molecular Formula: C11H12BrFO

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane -

Specification

Molecular Formula C11H12BrFO
Molecular Weight 259.11 g/mol
IUPAC Name (2S,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane
Standard InChI InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1
Standard InChI Key APMWYVLOGKEOHO-ONGXEEELSA-N
Isomeric SMILES C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)F
Canonical SMILES C1C(COC1CBr)C2=CC(=CC=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted at the 2- and 4-positions. The 2-position bears a bromomethyl group (CH2Br-\text{CH}_2\text{Br}), while the 4-position is occupied by a 3-fluorophenyl ring. The stereochemistry at these positions—(2S,4R)—plays a critical role in dictating its interactions in chiral environments, such as enzyme active sites or asymmetric catalysis.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H12BrFO\text{C}_{11}\text{H}_{12}\text{BrFO}
Molecular Weight259.11 g/mol
CAS NumberNot publicly disclosed
Chiral Centers2 (2S,4R)
Key Functional GroupsBromomethyl, 3-fluorophenyl

Synthetic Routes and Methodologies

Stereoselective Synthesis

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane requires precise control over stereochemistry to achieve the desired (2S,4R) configuration. Reported methods emphasize:

  • Chiral Auxiliaries: Use of enantiomerically pure starting materials or catalysts to induce asymmetry.

  • Ring-Closing Reactions: Cyclization of diols or dihalides under controlled conditions to form the oxolane ring.

  • Post-Functionalization: Introduction of the bromomethyl group via bromination of a hydroxymethyl intermediate.

For example, a two-step approach involves:

  • Formation of the Oxolane Core: Cyclization of a diol precursor in the presence of a Lewis acid catalyst.

  • Bromination: Treatment with PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) to install the bromomethyl group.

Optimization Challenges

Key challenges include maintaining stereochemical integrity during bromination and minimizing racemization. Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) and temperature control (0–5°C) are critical for high enantiomeric excess (ee > 95%).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group serves as a versatile handle for nucleophilic substitution (SN_\text{N}2) reactions. Common transformations include:

  • Alkylation: Reaction with amines or alkoxides to yield secondary amines or ethers.

  • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures.

Table 2: Representative Reactions

Reaction TypeReagentsProducts
SN_\text{N}2 with NH3_3Ammonia in EtOH(2S,4R)-2-(Aminomethyl)-4-(3-fluorophenyl)oxolane
Suzuki CouplingPd(PPh3_3)4_4, ArB(OH)2_2Biaryl derivatives

Ring-Opening Reactions

Under basic conditions, the oxolane ring can undergo ring-opening to form diols or diketones, though this is less common due to the stability of the five-membered ring.

Comparative Analysis with Structural Analogs

Halogen-Substituted Oxolanes

  • (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This SGLT-2 inhibitor intermediate shares a brominated aromatic system but differs in ring substitution pattern . Its synthesis employs AlCl3_3-mediated silane reduction, a method potentially adaptable to the target compound .

  • 2-(4-(Bromomethyl)-3-fluorophenyl) Derivatives: These compounds lack the oxolane ring but highlight the reactivity of bromomethyl groups in cross-coupling reactions .

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesApplications
(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolaneChiral oxolane, SN_\text{N}2 reactivityDrug intermediate, catalysis
Triazaspiro[4.5]decan derivativesSpirocyclic framework, D2 antagonismNeurological therapeutics
Empagliflozin intermediatesBenzyl-bromochlorophenyl groupsSGLT-2 inhibition

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral purity and reactivity make it a candidate for synthesizing active pharmaceutical ingredients (APIs). For example, analogous structures are pivotal in developing empagliflozin, a diabetes medication .

Asymmetric Catalysis

As a chiral building block, it could facilitate the synthesis of enantiomerically pure compounds in agrochemicals or fragrances.

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